N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
This compound features a 1,2,4-thiadiazole core substituted with a 5-methylthiophen-2-yl group at position 3 and a furan-2-carboxamide moiety at position 3.
Properties
Molecular Formula |
C12H9N3O2S2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2S2/c1-7-4-5-9(18-7)10-13-12(19-15-10)14-11(16)8-3-2-6-17-8/h2-6H,1H3,(H,13,14,15,16) |
InChI Key |
WPZDBCUARMLPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiophene-thiadiazole intermediate with furan-2-carboxylic acid using coupling agents like EDCI or DCC in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of thiadiazole structures exhibit significant antimicrobial activity. Compounds similar to N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide have demonstrated efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
A study focused on substituted thiadiazole derivatives showed that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. The most effective compounds had MIC values around 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Anticancer Activity
The presence of the furan moiety suggests potential anticancer properties. Compounds with similar structures have been documented to selectively target cancer cells while sparing normal cells.
Case Study: Anticancer Activity Evaluation
Research involving a series of furan-containing thiadiazoles revealed that these compounds could inhibit the growth of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment .
Anti-inflammatory Effects
The amide and thiadiazole components may contribute to anti-inflammatory effects. Research has identified similar compounds that exhibit significant inhibition of inflammatory mediators in vitro and in vivo.
Case Study: Inflammation Model Study
In vivo studies indicated that compounds similar to this compound significantly reduced inflammatory markers in animal models of arthritis . This suggests potential applications in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparison of key analogues:
Key Observations :
- Electron-donating groups (e.g., methyl, methylthiophen) improve lipophilicity and membrane penetration, favoring anticancer activity .
- Electron-withdrawing groups (e.g., Cl, oxadiazole) enhance target binding but may reduce bioavailability .
- Bulkier substituents (e.g., phenoxymethyl) hinder cellular uptake but improve solubility .
Mechanistic Insights :
- Thiadiazole derivatives inhibit topoisomerase II and tubulin polymerization in cancer cells .
- Methylthiophen enhances ROS generation , contributing to apoptosis .
Biological Activity
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a furan moiety, which is known for influencing biological activity. The molecular formula is with a molecular weight of 290.36 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4O S2 |
| Molecular Weight | 290.36 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 50.0 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis
The synthesis of this compound has been reported using various methods, including conventional heating and microwave-assisted techniques. The latter has shown improved yields and reduced reaction times, facilitating the production of this compound in laboratory settings .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of thiadiazole, including this compound, exhibit promising antiproliferative effects against various cancer cell lines. In particular, the compound was evaluated against human epithelial cell lines such as:
- MCF-7 (Breast Cancer)
- HCT-116 (Colon Cancer)
- PC-3 (Prostate Cancer)
Using the MTT assay method, compounds similar to this compound showed significant inhibition of cell proliferation compared to doxorubicin, a standard chemotherapeutic agent .
Molecular docking studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for this compound. Inhibition of VEGFR signaling is known to disrupt angiogenesis in tumors, thereby impeding their growth and metastasis . This suggests that this compound may act as an antiangiogenic agent.
Antimicrobial Activity
In addition to its anticancer properties, thiadiazole derivatives have shown antimicrobial activity against various bacterial strains. Preliminary tests indicate that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria .
Case Studies
A case study involving the administration of thiadiazole derivatives in animal models demonstrated significant tumor reduction in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
